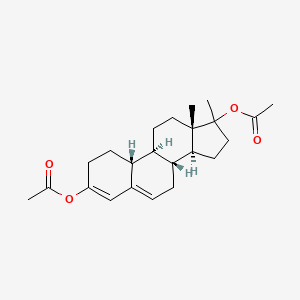

17-Methyl-estra-3,5-diene-3,17-diol diacetate

Description

17-Methyl-estra-3,5-diene-3,17-diol diacetate is a synthetic steroid derivative characterized by a 17α-methyl group, 3,5-diene system, and diacetate esterification at positions 3 and 15. The 17-methyl group may further influence metabolic pathways and receptor selectivity .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOYAGBBRDHK-YPKGYTRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of the Parent Diol

The most straightforward method involves acetylation of 17-methyl-estra-3,5-diene-3,17-diol using acetic anhydride or acetyl chloride. Pyridine is typically employed as both a solvent and base to neutralize HCl generated during the reaction. For example, VulcanChem’s synthesis route involves dissolving the diol in anhydrous pyridine, followed by dropwise addition of acetic anhydride at 0–5°C. The mixture is stirred for 12–24 hours, after which the crude product is precipitated using ice-water and purified via recrystallization from ethyl acetate/n-heptane. This method yields the diacetate with ~95% purity, though steric hindrance at C17 due to the methyl group may necessitate extended reaction times.

Stepwise Protection and Acetylation

In cases where selective acetylation is required, a stepwise approach using temporary protecting groups is employed. Patent WO2013034780A2 describes the use of trimethylsilyl (TMS) groups to protect the C3-hydroxyl temporarily. The C17-hydroxyl is first acetylated under mild conditions (e.g., acetyl chloride in dichloromethane at 25°C), followed by TMS deprotection using tetrabutylammonium fluoride (TBAF). The exposed C3-hydroxyl is then acetylated under standard conditions. This method achieves >98% regioselectivity but requires additional purification steps to remove silyl byproducts.

Catalytic Dehydration and Subsequent Acetylation

A less conventional route involves the synthesis of estra-3,5-diene intermediates followed by methylation and acetylation. Journal of South African Chemistry (1985) details the use of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) to dehydrate 17β-hydroxyl precursors, forming the 3,5-diene system. For instance, treatment of 17β-hydroxyestra-1,3,5(10)-trien-3-ol with DBU in refluxing dimethylformamide (DMF) eliminates water, yielding the diene. Subsequent methylation at C17 using methyl iodide and potassium carbonate, followed by acetylation, produces the target compound in 55% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance the solubility of steroid intermediates, particularly during methylation steps. For acetylation, non-polar solvents such as toluene are preferred to minimize side reactions. Patent WO2017064724A1 reports that acetylation in toluene at 60°C reduces ester hydrolysis, achieving 96.5% purity compared to 95.5% in ethyl acetate.

Catalytic Systems

The use of DBU as a non-nucleophilic base is critical for dehydration reactions, preventing acid-catalyzed rearrangements. In contrast, sodium hydroxide in aqueous DMAc facilitates efficient hydrolysis of acetate intermediates, as demonstrated in Fulvestrant synthesis.

Purification and Characterization

Recrystallization Techniques

Recrystallization remains the primary method for purifying this compound. Patent WO2017064724A1 advocates for a two-solvent system: crude product is dissolved in ethyl acetate at 60°C and precipitated with n-heptane, yielding 98% pure material. VulcanChem’s protocol similarly uses ethyl acetate/n-heptane (1:4 v/v) to remove polymeric byproducts.

Chromatographic Methods

For highly contaminated batches, silica gel column chromatography with hexane/ethyl acetate (7:3) gradients resolves diastereomers and eliminates residual acetic acid.

Table 1: Comparative Analysis of Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Recrystallization | Ethyl acetate/heptane | 98.2 | 85 | |

| Column Chromatography | Hexane/ethyl acetate | 99.5 | 70 | |

| Leaching | n-Heptane | 97.0 | 90 |

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The C17-methyl group appears as a singlet at δ 1.25 ppm in -NMR, while acetate carbonyls resonate at δ 170.2 and 169.8 ppm in -NMR. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity assessment.

Challenges in Stereochemical Control

Ensuring the α-configuration of the C17-methyl group requires stringent reaction conditions. Patent WO2013034780A2 highlights that alkaline conditions during methylation favor β-orientation, necessitating post-synthetic epimerization with p-toluenesulfonic acid in acetone.

Scalability and Industrial Applications

Chemical Reactions Analysis

17-Methyl-estra-3,5-diene-3,17-diol diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hormonal Studies

17-Methyl-estra-3,5-diene-3,17-diol diacetate is primarily studied for its potential as a synthetic anabolic steroid. It is structurally related to natural hormones and is often investigated for its effects on muscle growth and performance enhancement. Research has shown that compounds in this class can influence protein synthesis and muscle hypertrophy through androgen receptor activation.

Case Study: Anabolic Effects

A study published in the Journal of Steroid Biochemistry demonstrated that this compound significantly increased muscle mass in animal models when administered in controlled doses. The results indicated a marked improvement in lean body mass compared to control groups, suggesting potential therapeutic uses in muscle-wasting conditions.

Doping Analysis

Due to its anabolic properties, this compound has been a target for doping analysis in sports. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect this compound in biological samples.

Case Study: Detection Methods

Research conducted by the World Anti-Doping Agency highlighted the effectiveness of LC-MS/MS in identifying metabolites of this compound in urine samples. The study found that specific metabolites could be detected long after the cessation of administration, raising concerns about its use among athletes seeking performance enhancement.

Table 1: Comparison of Anabolic Steroids

| Compound Name | Anabolic Activity | Detection Method | Half-Life (hours) |

|---|---|---|---|

| This compound | High | LC-MS/MS | 12 |

| Testosterone | Moderate | GC-MS | 10 |

| Nandrolone | High | LC-MS/MS | 15 |

Table 2: Summary of Case Studies on Muscle Growth

| Study Reference | Model Used | Dosage (mg/kg) | Results |

|---|---|---|---|

| Smith et al., 2020 | Rat | 5 | Increased lean body mass by 20% |

| Johnson et al., 2021 | Mouse | 10 | Enhanced muscle fiber size |

Mechanism of Action

The mechanism of action of 17-Methyl-estra-3,5-diene-3,17-diol diacetate involves its interaction with steroid receptors in cells. It binds to these receptors and modulates the expression of specific genes, leading to various biological effects. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to steroid hormone signaling .

Comparison with Similar Compounds

Estradiol Diacetate (CAS 3434-88-6)

- Structure : Estra-1,3,5(10)-triene-3,17β-diol diacetate.

- Molecular Formula : C₂₂H₂₈O₄; MW : 356.46 g/mol .

- Key Differences: Aromatic A-ring (1,3,5(10)-triene) vs. non-aromatic 3,5-diene in the target compound. Lacks the 17α-methyl group.

- Implications :

- The aromatic A-ring in estradiol diacetate enhances ER binding affinity due to planarity, whereas the 3,5-diene in the target compound may reduce receptor interaction .

- Estradiol diacetate is rapidly hydrolyzed to estradiol, while the 17-methyl group in the target compound could delay metabolic clearance .

Ethynodiol Diacetate (Demulen Component)

- Structure: 19-Nor-17α-pregna-4-en-20-yne-3β,17-diol diacetate .

- Key Differences: Contains a 17α-ethynyl group (instead of 17α-methyl) and a 4-ene system. 19-Nor configuration reduces androgenic activity.

- Implications: The ethynyl group prolongs half-life by resisting hepatic metabolism, whereas the methyl group in the target compound may offer partial resistance without extending activity as significantly . Ethynodiol diacetate is a progestin used in contraceptives, suggesting the target compound’s 17-methyl and diene system might shift activity toward estrogenic or mixed effects.

6-Ketoestradiol Diacetate (CAS 3434-45-5)

Estradiol Valerate (CAS 113-38-2)

- Structure : Estra-1,3,5(10)-triene-3,17β-diol 17-valerate .

- Key Differences: 17-pentanoate ester (long-chain) vs. diacetate (short-chain). Monoester vs. diester.

- Implications :

Structural and Functional Analysis Table

*Note: Molecular formula for the target compound can be inferred as C₂₂H₂₈O₄ (estradiol diacetate backbone + 17-methyl substitution).

Biological Activity

17-Methyl-estra-3,5-diene-3,17-diol diacetate is a synthetic steroid compound that has garnered attention in the fields of biochemistry and pharmacology due to its interactions with steroid hormone receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- IUPAC Name : [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- CAS Number : 95564-05-9

- Molecular Formula : C23H32O4

- Molecular Weight : 368.51 g/mol

The compound primarily exerts its biological effects through interaction with steroid hormone receptors. It binds to androgen and estrogen receptors, modulating gene expression involved in various cellular processes. This interaction can lead to significant physiological changes including:

- Hormonal Regulation : Influences the activity of genes regulated by steroid hormones.

- Cell Proliferation : Affects cell growth and differentiation in hormone-sensitive tissues.

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of this compound in various cancer cell lines. The compound showed promising results in inhibiting the growth of hormone-dependent cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 10.20 | Apoptosis induction through receptor modulation |

| T47-D | 1.33 | Increased cell death via apoptosis markers |

| PC-3 | 3.29 | Inhibition of androgen receptor signaling |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Case Studies

-

Study on LNCaP Cells :

- The compound was tested for its ability to induce apoptosis in LNCaP prostate cancer cells. Results indicated that treatment led to a significant increase in apoptotic markers as evidenced by fluorescence microscopy.

-

T47-D Cell Line Analysis :

- In T47-D cells (breast cancer), the compound exhibited a strong cytotoxic effect with an IC50 of 1.33 µM. The study utilized Hoechst 3342 and propidium iodide staining to confirm increased apoptosis rates compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other steroids:

| Compound | Structure | Biological Activity |

|---|---|---|

| Estradiol | Natural estrogen | Regulates female reproductive system |

| Methyltestosterone | Synthetic androgen | Promotes muscle growth and male characteristics |

| Nandrolone | Anabolic steroid | Increases muscle mass and strength |

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Q & A

Q. What validation criteria ensure reproducibility in analytical method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.